molecular formula C14H21BO4 B1456643 2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 488850-92-6

2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1456643
M. Wt: 264.13 g/mol
InChI Key: LNWKTWWCZRICFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DMTD) is a boron-containing heterocyclic compound that has been studied for its potential applications in various scientific fields. DMTD has been found to possess unique properties that make it an attractive candidate for a wide range of applications, including synthetic organic chemistry, drug delivery, and biochemistry.

Scientific Research Applications

  • Antioxidant and Antibacterial Activities
    • Field : Biochemistry
    • Application Summary : Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have been studied for their antioxidant and antibacterial activities .
    • Methods : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid and amine derivatives. All the obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
  • Catalytic Applications of Layered Double Hydroxides

    • Field : Chemistry
    • Application Summary : Layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions with high industrial and academic importance .
    • Methods : The flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions, LDHs—both as directly prepared or after thermal treatment and/or reduction—have found many applications .
    • Results : This review surveys recent advances in the applications of layered double hydroxides (LDHs) in heterogeneous catalysis .
  • Synthesis of Bioactive Compounds

    • Field : Organic Chemistry
    • Application Summary : The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest .
    • Methods : The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
    • Results : This methodology has been applied to the unique preparation of the potential bioactive compound 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1 H -1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .
  • Synthesis of Polyoxygenated Oxepanes and Thiepanes

    • Field : Organic Chemistry
    • Application Summary : Advancements in the synthesis of polyoxygenated oxepanes and thiepanes have been made for applications to natural products .
    • Methods : The specific methods of synthesis are not detailed in the source .
    • Results : The results or outcomes of these advancements are not specified in the source .
  • Synthesis of New Benzamides

    • Field : Organic Chemistry
    • Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
    • Methods : All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Synthesis of Phenylboronic Ester Derivatives

    • Field : Organic Chemistry
    • Application Summary : Two phenylboronic ester derivatives, including 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been synthesized .
    • Methods : The specific methods of synthesis are not detailed in the source .
    • Results : The results or outcomes of these advancements are not specified in the source .

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-8-7-9-11(16-5)12(10)17-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWKTWWCZRICFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.